molecular formula C9H9N3O2 B8061828 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol

6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B8061828
M. Wt: 191.19 g/mol
InChI Key: GXUKXSNPFRGADJ-UHFFFAOYSA-N
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Description

6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Potential and Enzymatic Inhibitory Activity : Pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol, are significant in medicinal chemistry due to their anticancer potential and enzymatic inhibitory activity. These compounds have been explored for new drug designs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).

  • Antianxiety Properties : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to have anxiolytic effects comparable to benzodiazepines but without potentiating the CNS depressant effects of ethanol or barbiturates, making them potential candidates for antianxiety medications (Kirkpatrick et al., 1977).

  • Antimicrobial Agents : Some pyrazolo[1,5-a]pyrimidine derivatives exhibit broad antibacterial activity and significant antifungal activity against various microorganisms, highlighting their potential as antimicrobial agents (Aggarwal et al., 2011).

  • RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. One compound in particular showed potent RNA polymerase inhibitory activity, suggesting their potential in treating infections (Abdallah & Elgemeie, 2022).

  • Synthetic Methodologies : Research has been conducted on the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their wide range of biological activities. This includes methods for regioselective synthesis in aqueous mediums and efficient synthetic protocols (Jismy et al., 2017; Kaswan et al., 2015).

  • Anti-Inflammatory Drugs : Some pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties, with certain derivatives found to be devoid of ulcerogenic activity, indicating potential as safer anti-inflammatory medications (Auzzi et al., 1983).

  • Photophysical Properties for Material Science Applications : Due to their significant photophysical properties, pyrazolo[1,5-a]pyrimidine derivatives have also attracted attention in material science (Wu et al., 2008).

Properties

IUPAC Name

7-hydroxy-6-prop-2-enyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-5,14H,1,3H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUKXSNPFRGADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N2C(=CC=N2)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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